2-Oxa-6-azaspiro[3.3]heptane heminaphthalene-1,5-disulfonate
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Overview
Description
2-Oxa-6-azaspiro[33]heptane heminaphthalene-1,5-disulfonate is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azaspiro[3.3]heptane typically involves the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide under basic conditions, followed by deprotection using magnesium turnings in methanol . The resulting intermediate is then treated with oxalic acid to yield the oxalate salt . This method, while effective on a small scale, faces challenges in scalability due to the difficulty in removing magnesium salts and the potential for partial hydration of oxalic acid .
Industrial Production Methods
For industrial production, the synthesis route may be optimized to improve yield and scalability. One approach involves the use of acetic acid to isolate 2-Oxa-6-azaspiro[3.3]heptane acetate, which offers better solubility and stability . This method simplifies the process by eliminating the need for complex equipment and reducing product loss during filtration.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-6-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-Oxa-6-azaspiro[3.3]heptane heminaphthalene-1,5-disulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a structural surrogate in drug design.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Oxa-6-azaspiro[3.3]heptane heminaphthalene-1,5-disulfonate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Oxa-6-azaspiro[3.3]heptane heminaphthalene-1,5-disulfonate stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering advantages in terms of stability, solubility, and reactivity compared to similar compounds.
Properties
IUPAC Name |
naphthalene-1,5-disulfonic acid;2-oxa-6-azaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2.2C5H9NO/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-5(2-6-1)3-7-4-5/h1-6H,(H,11,12,13)(H,14,15,16);2*6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTMZAGSOJXJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)COC2.C1C2(CN1)COC2.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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